5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE
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Overview
Description
5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a methyl group and a carboxamide group linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions: The methyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation methods.
Amide Formation: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as pyridin-3-ylmethylamine, under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-METHYL (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: This compound shares a similar structure but differs in the functional groups attached to the furan ring.
Indole Derivatives: These compounds also feature heterocyclic aromatic rings and are known for their diverse biological activities.
Uniqueness
5-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of a furan ring, a pyridine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-4-5-11(16-9)12(15)14-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJCEGRXPPFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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